
Malononitrile, (5-chloro-2-nitrobenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (5-chloro-2-nitrobenzylidene)- is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. This compound is a derivative of malononitrile, characterized by the presence of a 5-chloro-2-nitrobenzylidene group. It is commonly used in organic synthesis and has applications in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (5-chloro-2-nitrobenzylidene)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between malononitrile and 5-chloro-2-nitrobenzaldehyde in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is usually conducted in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of solid catalysts, such as Ti-Al-Mg hydrotalcite, has been explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (5-chloro-2-nitrobenzylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzylidene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Malononitrile, (5-chloro-2-nitrobenzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of Malononitrile, (5-chloro-2-nitrobenzylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Malononitrile dimer: Known for its use in the synthesis of heterocyclic compounds and dyes.
Malononitrile oxime ether: Studied for its fungicidal properties.
Uniqueness
Malononitrile, (5-chloro-2-nitrobenzylidene)- is unique due to the presence of the 5-chloro-2-nitrobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
37053-95-5 |
|---|---|
Molecular Formula |
C10H4ClN3O2 |
Molecular Weight |
233.61 g/mol |
IUPAC Name |
2-[(5-chloro-2-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4ClN3O2/c11-9-1-2-10(14(15)16)8(4-9)3-7(5-12)6-13/h1-4H |
InChI Key |
MUIMNNXACJFJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=C(C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


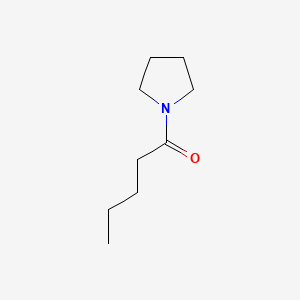
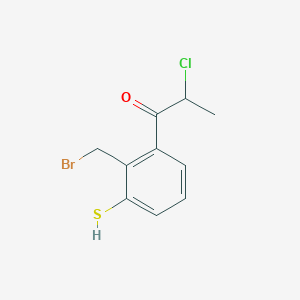
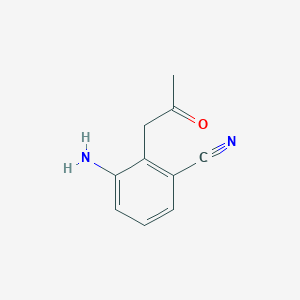

![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
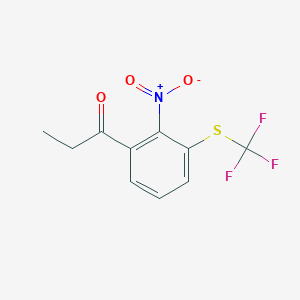
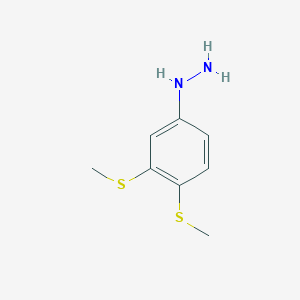
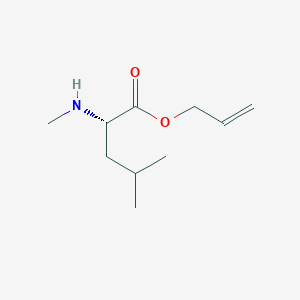


![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
